molecular formula C18H18ClN5O2S B2870319 N-(4-chlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105209-02-6

N-(4-chlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

カタログ番号: B2870319
CAS番号: 1105209-02-6
分子量: 403.89
InChIキー: VFPNXRIKDVKWAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a recognized dual inhibitor targeting both Protein Kinase C Theta (PKCθ) and Janus Kinase 3 (JAK3), two critical signaling nodes in immune cell activation and proliferation. Its mechanism of action involves the potent suppression of the JAK-STAT pathway, which is constitutively active in various hematologic malignancies, and the inhibition of PKCθ, a key regulator of NF-κB activation specifically in T-cells . This dual-targeted profile makes it a valuable chemical probe for researching T-cell-mediated autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as for investigating the pathogenesis and progression of certain leukemias and lymphomas. The compound's design, featuring a hybrid structure combining triazole and dihydropyridinone pharmacophores, is the result of efforts to develop multi-targeted agents with improved efficacy and potential to overcome drug resistance . Researchers utilize this inhibitor to dissect complex signaling crosstalk in immunology and oncology, providing critical insights for the development of novel therapeutic strategies.

特性

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-3-24-10-4-5-14(17(24)26)16-21-22-18(23(16)2)27-11-15(25)20-13-8-6-12(19)7-9-13/h4-10H,3,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPNXRIKDVKWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-chlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory effects.

Chemical Structure

The compound's structure can be represented as follows:

C17H18ClN5O2S\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_{5}\text{O}_{2}\text{S}

This structure includes a triazole ring, which is known for its diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Study:
In vitro studies demonstrated that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(4-chlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide were tested against human colon cancer (HCT116) cells with IC50 values ranging from 4.36 μM to 18.76 μM compared to doxorubicin .

CompoundIC50 (μM)Cell Line
Triazole Derivative A4.36HCT116
Triazole Derivative B18.76HCT116

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
In a study assessing the antibacterial properties of various triazole derivatives, N-(4-chlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide demonstrated moderate activity against Staphylococcus aureus and Escherichia coli with zones of inhibition measured in millimeters .

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been a subject of interest in pharmacological research.

Findings:
Studies indicate that certain triazole derivatives can inhibit specific enzymes linked to cancer progression and bacterial resistance mechanisms. For instance, the inhibition of urease and acetylcholinesterase has been documented among related compounds, suggesting that N-(4-chlorophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide may exhibit similar inhibitory effects .

EnzymeInhibition Activity
UreaseStrong
AcetylcholinesteraseModerate

類似化合物との比較

Structural Analogues and Substituent Effects

Key structural analogs are compared in Table 1 , highlighting substituent variations and their implications:

Compound Name (Reference) Substituents on Triazole Core Key Functional Groups
Target Compound 1-Ethyl-2-oxo-1,2-dihydropyridin-3-yl, 4-methyl Chlorophenyl, thioacetamide, dihydropyridinone
Compound 2 3-Cyano-4,6-distyrylpyridin-2-yl Chlorophenyl, thioacetamide, styryl groups
Compound 6m Naphthalen-1-yloxy-methyl Chlorophenyl, triazole-ether, naphthyloxy
561295-12-3 Thiophen-2-yl, 4-ethyl Fluorophenyl, thioacetamide, thiophene

Structural Insights :

  • 4-Methyl-triazole vs. 4-phenyl/ethyl-triazole : Methyl groups reduce steric hindrance compared to bulkier substituents, possibly improving metabolic stability .

Comparison :

  • The target compound’s synthesis may follow the reflux method used for Compound 2, given the shared thioacetamide linkage and chlorophenyl group .
  • Click chemistry (as in 6m) offers regioselectivity but requires specialized azide precursors .

Spectral Characterization

Key spectral data for analogs are provided in Table 2 :

Compound IR Peaks (cm⁻¹) HRMS (Observed [M+H]⁺) NMR Shifts (Regions of Variation) Reference
Compound 6m 1678 (C=O), 785 (–C–Cl) 393.1112 Not reported
Compounds 1/7 δ 29–36 (Region B), δ 39–44 (Region A)

Insights :

  • The C=O stretch at ~1678 cm⁻¹ (common in acetamide derivatives) confirms the presence of the carbonyl group in 6m .
  • NMR shifts in Regions A and B (δ 29–44) are sensitive to substituent electronic effects, as seen in structurally modified rapamycin analogs . For the target compound, the dihydropyridinone ring’s electron-withdrawing effects may deshield adjacent protons, altering shifts in these regions.

Physicochemical and ADMET Properties

While direct data are unavailable, inferences can be drawn:

  • Metabolic Stability : The 4-methyl group on the triazole could mitigate oxidative metabolism compared to bulkier substituents (e.g., ethyl or phenyl) .

準備方法

Rhodium-Catalyzed Cyclization

The dihydropyridinone moiety is synthesized through a rhodium-catalyzed tandem reaction using 4-(1-acetoxyallyl)-1-sulfonyl-1,2,3-triazole precursors. Key parameters:

Parameter Optimal Condition Yield (%)
Catalyst [Rh(COD)Cl]₂ (5 mol%) 90
Temperature 110°C -
Solvent Toluene -
Reaction Time 12 h -

Mechanistic studies confirm acetoxy group migration precedes six-electron electrocyclic ring closure. The ethyl group at N1 is introduced via alkylation of the intermediate pyridone using ethyl bromide under phase-transfer conditions (K₂CO₃, DMF, 60°C, 8 h).

Assembly of 4-Methyl-4H-1,2,4-Triazole-3-Thiol

Direct Triazole Synthesis from Hydrazine

Adapting Ainsworth's method, 1,2,4-triazole is prepared via controlled formamide-hydrazine condensation:

  • Reaction Setup

    • Hydrazine hydrate (1.0 eq) slowly added to formamide (4.0 eq)
    • Temperature gradient: 160°C → 180°C over 6 h
    • Ammonia and water removed via fractional distillation
  • Methylation at N4

    • Triazole (1.0 eq) treated with methyl iodide (1.2 eq)
    • Base: KOH (2.0 eq) in DMF at 0°C → RT
    • Quench with H₂O, extract with EtOAc
    • Yield : 78% after recrystallization (MeOH/H₂O)

Thiol Group Introduction

The 3-thiol derivative is obtained via:

  • Thione Formation : React 4-methyl-1,2,4-triazole with P₂S₅ in dry pyridine (80°C, 4 h)
  • Reduction to Thiol : NaBH₄ in ethanol (0°C → RT, 2 h)
    • Critical Note : Thiols oxidize readily; use N₂ atmosphere and 1% EDTA in workup

Preparation of N-(4-Chlorophenyl)Chloroacetamide

Two-Step Synthesis

  • Chloroacetylation :

    • 4-Chloroaniline (1.0 eq) + chloroacetyl chloride (1.1 eq)
    • Base: Et₃N (2.0 eq) in CH₂Cl₂ (0°C → RT, 2 h)
    • Yield : 92% after washing (5% HCl → sat. NaHCO₃)
  • Purification :

    • Recrystallization from ethanol/water (3:1)
    • mp: 132-134°C (lit. 130-132°C)

Final Coupling: Thioether Formation

Nucleophilic Aromatic Substitution

Triazole-3-thiol (1.0 eq) reacts with N-(4-chlorophenyl)chloroacetamide (1.05 eq) under basic conditions:

Condition Optimization Range Selected Value
Base K₂CO₃, NaH, DBU K₂CO₃ (2.5 eq)
Solvent DMF, MeCN, THF DMF
Temperature 25-80°C 50°C
Time 4-24 h 12 h

Workup :

  • Dilute with ice water, adjust pH to 6-7 with 1M HCl
  • Extract with EtOAc (3×), dry (Na₂SO₄), concentrate
  • Purify via silica chromatography (hexane/EtOAc 3:1 → 1:2)
  • Yield : 75-82%

Spectroscopic Characterization

Key Spectral Data

¹H NMR (400 MHz, DMSO-d₆)

  • δ 12.31 (s, 1H, NH)
  • δ 8.17 (d, J = 7.6 Hz, 1H, pyridinone H6)
  • δ 7.89 (d, J = 8.8 Hz, 2H, ArH)
  • δ 7.54 (d, J = 8.8 Hz, 2H, ArH)
  • δ 6.32 (dd, J = 7.2, 1.6 Hz, 1H, pyridinone H5)
  • δ 4.12 (q, J = 7.0 Hz, 2H, NCH₂CH₃)
  • δ 3.87 (s, 2H, SCH₂)
  • δ 3.41 (s, 3H, NCH₃)
  • δ 1.29 (t, J = 7.0 Hz, 3H, CH₂CH₃)

IR (KBr)

  • 3276 cm⁻¹ (N-H stretch)
  • 1694 cm⁻¹ (C=O, amide)
  • 1598 cm⁻¹ (C=N, triazole)
  • 1243 cm⁻¹ (C-S)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Sequential Assembly High purity intermediates 7 steps; overall yield 38% 38
Convergent Synthesis Parallel synthesis; faster Requires chromatographic purity 52
One-Pot Variant Reduced purification steps Lower regioselectivity 41

Note: Convergent synthesis coupling pre-formed dihydropyridinone and triazole-thiol shows best scalability.

Industrial-Scale Considerations

Catalyst Recycling

  • Polymer-supported amines (as in thioacetamide synthesis) reduce catalyst loss:
    • Reuse cycles: >10 without activity drop
    • Residual Rh: <5 ppm (ICP-MS)

Waste Stream Management

  • H₂S from thiol steps: Absorbed in NaOH → Na₂S for ore processing
  • DMF solvent: Distillation recovery (>98% purity)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。